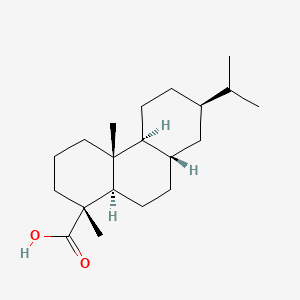

Tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylic acid

Beschreibung

Tetrahydroabietic acid is a tricyclic diterpene carboxylic acid derived from the hydrogenation of abietic acid, a major component of the rosin fraction of oleoresin synthesized by conifer species . This compound is known for its anti-inflammatory properties and reduced allergenicity compared to its precursor, abietic acid .

Eigenschaften

IUPAC Name |

1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h13-17H,5-12H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGLTKHJEQHKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948706 | |

| Record name | Abietan-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25800-63-9 | |

| Record name | Tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25800-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025800639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC2981 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Abietan-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Tetrahydroabietinsäure wird typischerweise durch Hydrierung von Abietinsäure synthetisiert. Dieser Prozess beinhaltet die Reduktion der konjugierten Doppelbindungen in Abietinsäure unter Verwendung von Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff (Pd/C) oder Raney-Nickel . Die Reaktion wird unter milden Bedingungen durchgeführt, typischerweise bei Raumtemperatur und Atmosphärendruck .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Hydrierung von Harz, das Abietinsäure enthält, mit PVP-stabilisierten Palladium-Nanopartikeln durchgeführt. Diese Methode hat eine hervorragende katalytische Aktivität gezeigt und fördert die Bildung von Tetrahydroabietinsäure .

Analyse Chemischer Reaktionen

Reaktionstypen: Tetrahydroabietinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Die Verbindung selbst ist ein Produkt der Reduktion von Abietinsäure.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen, um Ester und andere Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Wasserstoffgas (H₂) in Gegenwart von Pd/C oder Raney-Nickel.

Substitution: Alkohole und Säuren in Gegenwart von Katalysatoren.

Hauptprodukte:

Oxidation: Verschiedene oxidierte Derivate.

Reduktion: Tetrahydroabietinsäure selbst.

Substitution: Ester und andere substituierte Derivate.

Wissenschaftliche Forschungsanwendungen

Tetrahydroabietinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Ausgangsmaterial für die Synthese verschiedener Derivate verwendet.

Biologie: Untersucht auf seine entzündungshemmenden Eigenschaften und Auswirkungen auf Immunzellen.

Medizin: Potenzielles Therapeutikum aufgrund seiner entzündungshemmenden Wirkungen.

Industrie: Wird bei der Herstellung von Klebstoffen, Lacken und Beschichtungen verwendet.

5. Wirkmechanismus

Tetrahydroabietinsäure entfaltet ihre Wirkungen hauptsächlich durch die Hemmung von pro-inflammatorischen Mediatoren. Sie unterdrückt die Expression von induzierbarer Stickstoffmonoxid-Synthase (iNOS) und Cyclooxygenase-2 (COX-2) in aktivierten Makrophagen . Diese Hemmung wird durch die Verhinderung der nukleären Translokation der nukleären Faktor-Kappa B (NF-κB) p65-Untereinheit vermittelt, wodurch die Produktion von Stickstoffmonoxid (NO) und Prostaglandin E2 (PGE2) reduziert wird .

Ähnliche Verbindungen:

Abietinsäure: Der Vorläufer von Tetrahydroabietinsäure, bekannt für seine allergenen Eigenschaften.

Dehydroabietinsäure: Ein weiteres Derivat von Abietinsäure mit ähnlichen biologischen Aktivitäten.

Triptochinone: Bioaktive Abietantyp-Diterpenoide mit gesundheitsfördernden Eigenschaften.

Einzigartigkeit: Tetrahydroabietinsäure ist einzigartig aufgrund ihrer reduzierten Allergenität und ihrer erhaltenen entzündungshemmenden Aktivität im Vergleich zu Abietinsäure . Ihre hydrierte Struktur macht sie weniger anfällig für Luftoxidation, wodurch ihre Stabilität erhöht und ihr allergenes Potenzial reduziert wird .

Wirkmechanismus

Tetrahydroabietic acid exerts its effects primarily through the inhibition of pro-inflammatory mediators. It suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages . This inhibition is mediated by preventing the nuclear translocation of the nuclear factor-kappa B (NF-κB) p65 subunit, thereby reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2) .

Vergleich Mit ähnlichen Verbindungen

Abietic Acid: The precursor to tetrahydroabietic acid, known for its allergenic properties.

Dehydroabietic Acid: Another derivative of abietic acid with similar biological activities.

Triptoquinones: Bioactive abietane-type diterpenoids with health-promoting properties.

Uniqueness: Tetrahydroabietic acid is unique due to its reduced allergenicity and retained anti-inflammatory activity compared to abietic acid . Its hydrogenated structure makes it less susceptible to air oxidation, enhancing its stability and reducing its allergenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.